1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Overview

Description

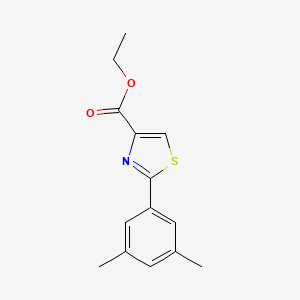

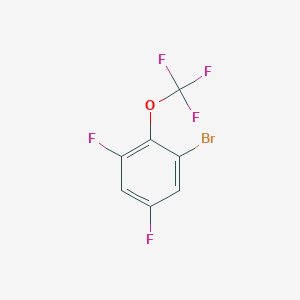

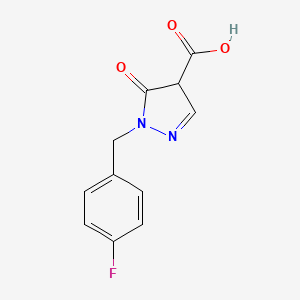

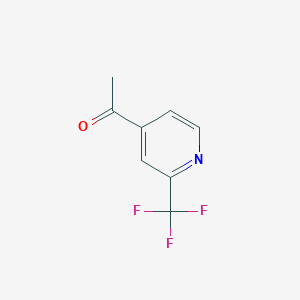

The compound “1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a pyrazole ring, and a carboxylic acid group . These functional groups suggest that this compound may have interesting chemical and physical properties, and potentially useful biological activity.

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR . The fluorine atom in the fluorobenzyl group, in particular, would be expected to have a distinctive signal in a 19F NMR spectrum .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Derivatives : Qi et al. (2015) developed a synthetic route for derivatives of 1H-pyrazol-5-yl using ethyl 3-phenyl-1H-pyrazole-5-carboxylate, which could be related to the synthesis of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid derivatives (Qi, You, Wang, & Zhang, 2015).

- Crystal Structures : Loh et al. (2013) characterized the crystal structures of similar pyrazole compounds, which could provide insights into the structural aspects of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Biological and Medicinal Applications

- Anti-inflammatory and Analgesic Activities : Khalifa and Abdelbaky (2008) synthesized derivatives that showed significant anti-inflammatory and analgesic activities, which could be explored for similar properties in 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (Khalifa & Abdelbaky, 2008).

- Antiglaucoma Activity : Kasımoğulları et al. (2010) investigated the inhibitory effects of pyrazole carboxylic acid derivatives on carbonic anhydrase isoenzymes, indicating potential antiglaucoma activity. This suggests a possible application for 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid in this area (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

- Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives from pyrazole-3-carboxylic acid and evaluated their antibacterial activities, suggesting potential antibacterial applications for 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (Bildirici, Şener, & Tozlu, 2007).

Chemical Transformations and Reactions

- Synthesis of Novel Derivatives : Erdem et al. (2017) reported the synthesis of novel pyrazole derivatives, which could inform similar synthetic approaches for 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (Erdem, Genc, Şen, Kılınçarslan, & Erdem, 2017).

- Reaction Studies : Attanasi et al. (2008) studied the reactions of 1,2-diaza-1,3-butadienes with aminophosphorus nucleophiles, leading to phosphorylated pyrazolones. This could be applicable to the chemical transformations of 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (Attanasi, Baccolini, Boga, Crescentini, Giorgi, Mantellini, & Nicolini, 2008).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, physical and chemical properties, biological activity, and safety profile. Given the interesting functional groups present in this molecule, it could potentially be a useful starting point for the development of new pharmaceuticals or other biologically active compounds .

Mechanism of Action

Target of Action

Similar compounds with a benzyl group and a carboxylic acid group have been known to interact with various enzymes and receptors in the body .

Mode of Action

It can be inferred from the structure that the fluorobenzyl group might interact with its target through hydrophobic interactions, while the carboxylic acid group might form hydrogen bonds or ionic interactions . The pyrazole ring, being a heterocyclic aromatic organic compound, might also participate in π-π stacking interactions with aromatic amino acids in the target protein .

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The presence of the carboxylic acid group might enhance its solubility in water, potentially improving its bioavailability .

Result of Action

Based on its structure, it might be expected to modulate the activity of its target protein, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the ionization state of the carboxylic acid group could change with pH, potentially affecting the compound’s interaction with its target .

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-oxo-4H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)6-14-10(15)9(5-13-14)11(16)17/h1-5,9H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVMEGRIHGHOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)